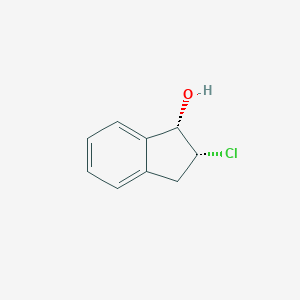

2-Chloroindan-1-ol

Descripción

Significance of Indanol Derivatives as Chiral Building Blocks

Indanol derivatives are recognized as indispensable chiral building blocks in modern organic synthesis smolecule.commdpi.comnih.govresearchgate.netrsc.orgnih.gov. Their rigid bicyclic structure imparts conformational constraint, which is crucial for achieving high stereoselectivity in chemical transformations mdpi.comnih.govrsc.org. The presence of a hydroxyl group serves as a versatile handle for various functionalization reactions, including esterification, etherification, and oxidation, allowing for the construction of more complex molecular architectures smolecule.com.

These compounds are frequently employed as precursors in the synthesis of pharmaceuticals and other biologically active molecules, where precise stereochemistry is paramount for efficacy and safety smolecule.comnih.govresearchgate.netnih.gov. Furthermore, indanol derivatives, particularly aminoindanols, are integral components of chiral ligands and auxiliaries widely utilized in asymmetric catalysis. For instance, cis-1-amino-2-indanol derivatives form the core structure of highly effective ligands like BOX and PyBOX, which are instrumental in a broad spectrum of asymmetric catalytic reactions mdpi.comnih.gov. The ability to access both enantiomers of indanol derivatives also makes them valuable as chiral pool starting materials, facilitating the synthesis of enantiopure target molecules for drug development and materials science smolecule.com. Their incorporation into various bioactive structures further underscores their significance in medicinal chemistry mdpi.comnih.gov.

Overview of the Chemical Landscape of Halogenated Indanols

Halogenated indanols are a subset of indanol derivatives characterized by the presence of one or more halogen atoms, such as chlorine, bromine, or fluorine, on the indane ring system, often in addition to a hydroxyl group nih.govmdpi.comnc.govresearchgate.netresearchgate.nettecamgroup.comrsc.org. The introduction of a halogen atom significantly influences the electronic properties and reactivity of the indanol scaffold. For example, the electron-withdrawing nature of chlorine can affect the acidity of adjacent protons and the reactivity of the hydroxyl group or the carbon bearing the halogen mdpi.comnc.gov.

These compounds are synthesized through various chemical and biocatalytic routes. Chemical synthesis often involves the reduction of halogenated indanones or the halogenation of indane precursors nih.govmdpi.comgoogle.com. Biocatalytic methods, employing enzymes or microorganisms, are increasingly explored for the preparation of enantiomerically pure halogenated indanols, aligning with principles of green chemistry and sustainable synthesis nih.govmdpi.comresearchgate.net. The presence of stereocenters means that halogenated indanols can exist as multiple stereoisomers, with specific configurations (e.g., cis/trans, R/S) being critical for their utility in stereoselective synthesis researchgate.netrsc.orggoogle.comnih.govlookchem.comthieme-connect.de.

Halogenated indanols serve as versatile intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals nih.govlookchem.com. Notably, some chloroindanol derivatives have demonstrated biological activities, such as antifungal properties, making them subjects of ongoing research nih.govresearchgate.net. In a broader context, halogenated organic compounds, or halocarbons, are defined by the presence of at least one halogen atom and find diverse industrial applications, though their environmental impact is also a significant consideration nc.govtecamgroup.com.

Propiedades

Fórmula molecular |

C9H9ClO |

|---|---|

Peso molecular |

168.62g/mol |

Nombre IUPAC |

(1S,2R)-2-chloro-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C9H9ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m1/s1 |

Clave InChI |

SKUCQUAQEKVSAQ-BDAKNGLRSA-N |

SMILES |

C1C(C(C2=CC=CC=C21)O)Cl |

SMILES isomérico |

C1[C@H]([C@H](C2=CC=CC=C21)O)Cl |

SMILES canónico |

C1C(C(C2=CC=CC=C21)O)Cl |

Origen del producto |

United States |

Stereoselective Synthetic Strategies for 2-chloroindan-1-ol

Direct Halohydrin Formation from Indene Derivatives

Direct halohydrin formation, or halogenation-hydroxylation, involves the reaction of an alkene with a halogen and water in a single step. wikipedia.org This method is a form of electrophilic addition that typically proceeds with anti-addition, meaning the halogen and hydroxyl groups are added to opposite faces of the double bond, resulting in a trans configuration. wikipedia.orgmasterorganicchemistry.com

The reaction of indene with a chlorine source in an aqueous environment proceeds through a cyclic chloronium ion intermediate. masterorganicchemistry.com The formation of this three-membered ring can occur on either face of the planar alkene. Subsequent nucleophilic attack by a water molecule occurs from the side opposite to the chloronium bridge, ensuring anti-stereoselectivity and leading to the trans product. leah4sci.compearson.com

Regioselectivity is governed by the nature of the indene substrate. The attack of the nucleophile (water) preferentially occurs at the more substituted carbon of the chloronium ion that can better stabilize a partial positive charge. leah4sci.com In the case of indene, the benzylic C1 position is more capable of stabilizing this charge. Therefore, water attacks at C1, and the chlorine atom remains bonded to C2, yielding trans-2-chloroindan-1-ol.

Various reagents and conditions have been explored to optimize the synthesis of halohydrins from alkenes. While elemental halogens like chlorine (Cl₂) can be used, they often lead to side products. wikipedia.org Milder and more selective halogenating agents are therefore preferred.

An efficient and environmentally conscious method involves using ammonium chloride (NH₄Cl) as the chlorine source and Oxone as an oxidant in an aqueous acetone solvent system. researchgate.net This approach avoids the use of metal chlorides and provides high yields with excellent regioselectivity. researchgate.net Another common reagent is N-chlorosuccinimide (NCS) in the presence of water.

| Reagent System | Substrate | Solvent | Yield | Key Features | Reference |

| NH₄Cl / Oxone | Indene | Acetone/Water | 78% | Metal- and additive-free, high regioselectivity. | researchgate.net |

| Cl₂ / H₂O | Ethylene | Water | Not specified for indene | Industrial method for simple chlorohydrins. | wikipedia.org |

| N-Bromosuccinimide / H₂O | Indene | Water | Not specified | Used for bromohydrin formation, fewer side-products. | google.com |

Regiochemical and Stereochemical Control in Halogenation-Hydroxylation Processes

Indirect Synthetic Routes to 2-Chloroindan-1-ol Precursors

Indirect routes offer an alternative pathway that often provides better control over stereochemistry, proceeding through a stable, isolable intermediate. The most common indirect method involves the synthesis of an epoxide followed by a subsequent ring-opening reaction. wikipedia.org

Indene can be converted to its corresponding epoxide, indene oxide, through various epoxidation methods. mdpi.com Indene oxide serves as a versatile precursor because its strained three-membered ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups with well-defined stereochemistry. mdpi.comCurrent time information in Bangalore, IN. The synthesis of indene oxide is a critical step in producing key pharmaceutical intermediates, such as (1S,2R)-aminoindanol, for which this compound is a precursor. mdpi.com

The crucial step in this indirect route is the ring-opening of indene oxide with a chloride nucleophile. mdpi.comCurrent time information in Bangalore, IN. This reaction typically proceeds via an Sₙ2 mechanism, where the chloride ion attacks one of the electrophilic carbons of the epoxide ring. nih.gov This backside attack results in an inversion of configuration at the carbon center being attacked. mdpi.com When indene oxide is opened with a chloride source, such as hydrochloric acid or a metal halide, the attack at C2 leads to the formation of trans-2-chloroindan-1-ol, the same stereoisomer obtained from the direct halohydrin formation. wikipedia.orgmdpi.com The choice of chloride source and reaction conditions can be tailored to optimize yield and selectivity. mdpi.com

| Epoxide Substrate | Chloride Source | Conditions | Product | Key Features | Reference |

| Indene Oxide | Hydrochloric Acid (HCl) | Aqueous | trans-2-chloroindan-1-ol | Standard acidic ring-opening. | wikipedia.org |

| Indene Oxide | Metal Halide (e.g., InCl₃) | Organic Solvent | trans-2-chloroindan-1-ol | Lewis acid catalysis can enhance reactivity. | mdpi.com |

| (1S,2S)-Indene Oxide | Ammonia, then acid | Multi-step process | (1S,2R)-aminoindanol (via oxazoline) | Demonstrates stereospecificity of ring-opening. | mdpi.com |

Synthesis of Epoxides as Intermediates

Asymmetric Synthesis and Enantiomeric Enrichment of Chloroindanol Derivatives

Producing enantiomerically pure forms of this compound is crucial for the synthesis of chiral drugs. gd3services.comspringernature.com Asymmetric synthesis aims to create a specific stereoisomer directly, often employing chiral catalysts or auxiliaries. researchgate.netuclm.es

A prominent strategy for the asymmetric synthesis of chloroindanol derivatives involves the catalytic asymmetric epoxidation of indene. Using a chiral catalyst can produce a specific enantiomer of indene oxide, such as (1S,2S)-indene oxide, with high enantiomeric excess. mdpi.com Subsequent stereospecific ring-opening of this chiral epoxide with a chloride source yields the corresponding enantiomerically pure trans-2-chloroindan-1-ol. This approach was pivotal in the large-scale synthesis of intermediates for the HIV protease inhibitor, Indinavir. mdpi.com

Chiral Auxiliaries and Ligand-Controlled Transformations

The synthesis of enantiomerically pure compounds is a central goal in modern organic chemistry. wikipedia.org One established method to achieve this is through the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.cn The general process involves three key steps: covalent attachment of the auxiliary to the substrate, a diastereoselective transformation that creates a new stereocenter, and finally, the removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org

In the context of indanol synthesis, a chiral auxiliary could be appended to a precursor molecule to control the stereochemistry of a reduction or addition reaction that forms the hydroxyl group at the C-1 position. For example, chiral oxazolidinones are widely employed as auxiliaries in stereoselective aldol reactions, where they guide the formation of two adjacent stereocenters with high diastereoselectivity. wikipedia.org Similarly, sugar-derived alcohols like diacetone-d-glucose have also been used effectively as chiral auxiliaries. nih.gov

Complementing the use of chiral auxiliaries, ligand-controlled transformations offer another powerful tool for stereoselective synthesis. In this approach, the stereochemical or regiochemical outcome of a metal-catalyzed reaction is dictated by the chiral ligand coordinated to the metal center. beilstein-journals.orgnih.gov By carefully selecting the ligand, chemists can steer a reaction toward a specific desired product, sometimes from a common precursor that could otherwise lead to multiple different structures. nih.govnih.gov

A notable example of this principle is the palladium-catalyzed intramolecular cyclization of diphenylamine intermediates. Research has shown that the choice of phosphine ligand almost exclusively controls the mode of heterocyclization. nih.gov For instance, using DavePhos as the ligand promotes a 7-endo cyclization to form a dibenzazepine, whereas employing TrixiePhos selectively yields a carbazole. nih.gov This high degree of control, governed by the ligand's steric and electronic properties, is a cornerstone of modern synthetic strategy and is applicable to the construction of complex chiral molecules like this compound. beilstein-journals.orgnih.gov

Enzymatic and Biocatalytic Approaches for Chloroindanol Derivatives

In recent years, biocatalytic methods have gained prominence as environmentally friendly and highly selective alternatives to traditional chemical synthesis. nih.govmdpi.com These approaches, which utilize enzymes or whole microorganisms, operate under mild conditions and can produce compounds with high yields and excellent enantiomeric excesses. nih.govmdpi.comnih.gov The synthesis of enantiomerically pure chloroindanol derivatives has been successfully achieved using such biocatalytic methods. researchgate.netmdpi.com

A primary strategy is the enzymatic kinetic resolution of racemic chloroindanols. mdpi.com This technique involves the use of lipases, which are well-known for their ability to catalyze enantioselective acetylation of secondary alcohols. researchgate.netmdpi.com In a study on the resolution of racemic 5-chloroindanol and 6-chloroindanol, different lipases were screened for their effectiveness. mdpi.com The lipase from Candida rugosa (CRL) proved particularly effective for the acetylation of 5-chloroindanol, achieving 50% conversion and yielding the (R)-(-)-5-chloroindanol with an enantiomeric excess (ee) of >99%. mdpi.com Porcine pancreas lipase (PPL) was also effective, providing (R)-(-)-6-chloroindanol with >99% ee, although at a lower conversion rate. mdpi.com

| Substrate (Racemic Alcohol) | Lipase | Conversion (%) | Enantiomeric Excess (ee, %) of Recovered Alcohol | Configuration of Recovered Alcohol |

|---|---|---|---|---|

| 6-chloroindanol | PPL | 17 | >99 | (R)-1 |

| 6-chloroindanol | CRL | 50 | 95 | (R)-1 |

| 5-chloroindanol | PPL | - | - | - |

| 5-chloroindanol | CRL | 50 | >99 | (R)-2 |

Beyond isolated enzymes, whole-cell biocatalysis using microorganisms like baker's yeast or fungi offers another avenue. researchgate.netnih.gov The phytopathogenic fungus Botrytis cinerea has been used to biotransform racemic chloroindanols, leading to the isolation of novel, enantiomerically pure diol derivatives for the first time. nih.govmdpi.com These biocatalytic approaches represent a sustainable technology for accessing optically active chloroindanol building blocks. mdpi.com

Kinetic Resolution and Diastereomeric Salt Formation of Related Indanol Systems

Kinetic resolution is a widely used method for separating a racemic mixture, based on the principle that one enantiomer reacts faster than the other in the presence of a chiral catalyst or reagent. utsouthwestern.edu This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer and the product from the faster-reacting enantiomer, both in high enantiomeric purity if the selectivity is high. utsouthwestern.edunumberanalytics.com The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is the ratio of the rate constants for the fast- and slow-reacting enantiomers (s = k_fast/k_slow). numberanalytics.com

For indanol systems, silylative kinetic resolution of racemic 1-indanol derivatives has been achieved with high selectivity (s-values up to 89) using a chiral guanidine catalyst. researchgate.net Another example is the kinetic resolution of cis-1-amino-2-indanol via enantioselective acylation, where a chiral aminopyridine catalyst is used to preferentially acylate the (S)-alcohol, allowing the (R)-alcohol to be recovered with 99% ee. mdpi.com

An alternative classical method for resolving racemates is through the formation of diastereomeric salts. mdpi.comgoogle.com This process involves reacting the racemic mixture (e.g., a base like an aminoindanol) with a single enantiomer of a chiral resolving agent (e.g., a chiral acid). google.comunchainedlabs.com This creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. utsouthwestern.eduunchainedlabs.com This solubility difference can be exploited to separate them by fractional crystallization. google.com

The resolution of cis-1-amino-2-indanol has been successfully accomplished using this method. The use of (S)-2-phenylpropionic acid as the resolving agent induces the selective crystallization of the ammonium salt formed with (1R,2S)-1-amino-2-indanol, which can then be isolated in enantiopure form with a 35% yield. mdpi.com Tartaric acid has also been employed effectively as a resolving agent for the same system. mdpi.com The optimization of this technique often involves screening various solvents to maximize the solubility difference between the diastereomeric salts, a critical step for achieving an efficient large-scale separation. unchainedlabs.com

| Chiral Resolving Agent | Solvent System | Outcome |

|---|---|---|

| (S)-2-Phenylpropionic acid | Not specified | Selective crystallization of one diastereomer. mdpi.com |

| Tartaric acid | Not specified | Used for enantioenrichment and complete resolution. mdpi.com |

| trans-1-amino-2-indanol | 1:1 Propionitrile:Methyl tert-butyl ether | Achieved separation based on solubility differences. unchainedlabs.com |

| Chiral amino alcohols (various) | 12 different solvents and mixtures screened | Identified optimal conditions for dramatic solubility difference (~1000x) between diastereomeric salts. unchainedlabs.com |

Mechanistic Investigations of 2-chloroindan-1-ol Transformations

Studies on Intramolecular Cyclization Reactions

Intramolecular cyclization reactions involving 2-chloroindan-1-ol and related halohydrins are significant for the synthesis of cyclic ethers, such as epoxides and oxazolines.

Formation of Epoxides from Halohydrin Precursors

The conversion of halohydrins to epoxides is a well-established reaction, typically proceeding via an intramolecular Williamson ether synthesis libretexts.org. This process is generally base-promoted chegg.commasterorganicchemistry.com. The mechanism involves the deprotonation of the hydroxyl group by a base, generating an alkoxide ion. This alkoxide then acts as an internal nucleophile, attacking the carbon atom bearing the halogen in an SN2 fashion. The expulsion of the halide ion leads to the formation of a strained three-membered epoxide ring chegg.commasterorganicchemistry.comchemistrysteps.comyoutube.com. For this intramolecular SN2 reaction to occur efficiently, the hydroxyl group and the halogen atom must be in a trans configuration to allow for proper orbital overlap chemistrysteps.com. While specific studies detailing the direct conversion of this compound to an epoxide are not explicitly highlighted in the provided literature snippets, this pathway represents a fundamental reactivity mode for vicinal halohydrins.

Conversion to Oxazoline Derivatives

This compound, particularly in its trans configuration, can be utilized in the synthesis of oxazoline derivatives through a sequence involving the Ritter reaction followed by cyclization google.com. In this process, trans-2-haloindan-1-ols, including trans-2-chloroindan-1-ol, react with nitriles in the presence of concentrated sulfuric acid. This reaction generates a trans-amide derivative, which subsequently undergoes an intramolecular ring closure to form a cis-oxazoline derivative google.com.

The general pathway can be summarized as follows:

| Starting Material | Reagent (Nitrile) | Catalyst/Conditions | Intermediate | Product (Oxazoline) |

| trans-2-Haloindan-1-ol | R-CN | Conc. H₂SO₄ | trans-Amide | cis-Oxazoline |

| trans-2-Chloroindan-1-ol | Benzonitrile | Conc. H₂SO₄ | trans-Benzamide | cis-2-Phenyl-oxazoline |

This method highlights the utility of this compound as a precursor in heterocycle synthesis, leveraging the reactivity of both the alcohol and halide functionalities within the indan framework google.com.

Nucleophilic Substitution and Rearrangement Pathways

This compound is susceptible to nucleophilic substitution reactions due to the presence of the chlorine atom, which can act as a leaving group. These reactions can proceed via SN1 or SN2 mechanisms, depending on the reaction conditions and the structure of the substrate masterorganicchemistry.comlibretexts.orgchemistrysteps.comchemguide.co.uk.

SN2 Mechanism: This bimolecular mechanism involves a concerted, one-step process where the nucleophile attacks the carbon atom from the backside relative to the leaving group (chlorine). This leads to inversion of configuration at the carbon center masterorganicchemistry.comlibretexts.orgchemistrysteps.com.

SN1 Mechanism: This unimolecular mechanism involves a two-step process. The first step is the rate-determining loss of the leaving group (chloride ion) to form a carbocation intermediate. This carbocation is then attacked by a nucleophile. SN1 reactions can lead to racemization if the carbon center is chiral and may also involve carbocation rearrangements masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com.

While direct experimental details of these pathways specifically for this compound are limited in the provided snippets, the indan structure, with its fused ring system, could influence the stability and reactivity of any carbocation intermediates formed. The transformation of this compound to 1H-Inden-1-one, 2-chloro-2,3-dihydro- (CAS 1579-14-2) has been noted lookchem.com, suggesting potential rearrangement or elimination-oxidation processes may occur under certain conditions.

Electrophilic Activation and Reactivity Studies

Electrophilic activation typically involves species that are electron-deficient, such as Lewis acids or metal ions, which can interact with electron-rich centers in a molecule, such as double bonds or lone pairs, to increase their reactivity towards nucleophiles uwindsor.ca.

The chlorine atom in this compound is an electron-withdrawing group, which can polarize the adjacent carbon-chlorine bond, making the carbon atom more susceptible to nucleophilic attack. The hydroxyl group can also participate in reactions, either as a nucleophile or by being activated by electrophilic reagents. While the provided literature does not detail extensive studies on the electrophilic activation of this compound itself, its conversion to an inden-1-one derivative lookchem.com could imply pathways involving electrophilic attack or oxidation of the indan ring system or the side chain. The general principles of electrophilic activation, as seen in the coordination of alkenes to metal ions to facilitate nucleophilic addition uwindsor.ca, provide a conceptual framework for understanding how such a molecule might react with electrophilic species.

Compound List:

this compound

trans-2-Chloroindan-1-ol

1H-Inden-1-one, 2-chloro-2,3-dihydro-

Benzonitrile

cis-2-Phenyl-oxazoline

Computational Chemistry and Theoretical Modeling of Chloroindanol Systems

Quantum Chemical Calculations on 2-Chloroindan-1-ol and its Stereoisomers

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound and its various stereoisomers. aspbs.com These methods, which solve the Schrödinger equation for a given molecule, provide detailed information about geometry, stability, and electronic makeup. lakeheadu.ca Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed to model such systems, providing a balance of accuracy and computational cost. aspbs.comresearchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface (PES). qcware.comtaltech.ee For a molecule like this compound, which has multiple stereocenters and a flexible five-membered ring, this analysis is crucial for identifying the preferred conformations. The indane skeleton's five-membered ring is not planar and can adopt various puckered conformations, such as envelope and twist forms.

Conformational analysis involves a systematic search for all possible low-energy structures. taltech.eenih.gov This is achieved by rotating single bonds and exploring different ring puckers. chemrxiv.org For each potential conformation of the cis and trans diastereomers of this compound, a geometry optimization is performed. The resulting energies allow for a comparison of the relative stabilities of these structures. The most stable conformation, or conformer, is the one with the global minimum energy on the PES. taltech.ee

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the typical output of a conformational analysis study, showing the calculated relative stabilities of different stereoisomers and their puckered conformations. The energies are relative to the most stable conformer.

| Stereoisomer | Ring Conformation | Relative Energy (kcal/mol) |

| cis-(1R,2R) | Envelope | 1.2 |

| cis-(1R,2R) | Twist | 1.9 |

| trans-(1R,2S) | Envelope | 0.0 |

| trans-(1R,2S) | Twist | 0.8 |

Note: Data is for illustrative purposes and represents typical results from DFT calculations.

Molecular Orbital (MO) theory provides a detailed picture of the electron distribution within a molecule by describing how atomic orbitals combine to form molecular orbitals that span the entire structure. numberanalytics.comlibretexts.org Quantum chemical calculations can determine the shapes and energy levels of these molecular orbitals. libretexts.orgresearchgate.net Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com

The energy and localization of the HOMO and LUMO are key predictors of a molecule's chemical reactivity. numberanalytics.com For this compound, the electronegative chlorine and oxygen atoms significantly influence the electronic structure by drawing electron density, which is reflected in the shape and energy of the molecular orbitals. The HOMO is often associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). Analyzing the HOMO-LUMO gap provides insights into the molecule's kinetic stability and electronic excitation properties.

Table 2: Predicted Frontier Orbital Energies for this compound Isomers This table shows representative data for HOMO and LUMO energies calculated for the most stable conformer of each diastereomer.

| Stereoisomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| cis-(1R,2R) | -9.85 | -0.15 | 9.70 |

| trans-(1R,2S) | -9.79 | -0.11 | 9.68 |

Note: Data is for illustrative purposes and represents typical results from DFT calculations.

Geometry Optimization and Conformational Analysis

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. numberanalytics.comnumberanalytics.com By mapping the potential energy surface that connects reactants to products, researchers can identify crucial intermediates and transition states. numberanalytics.comsumitomo-chem.co.jp A transition state is a specific, high-energy configuration that a molecule must pass through to transform from reactant to product; it represents the maximum energy point along a reaction coordinate. solubilityofthings.com

For instance, a nucleophilic substitution reaction (SN2) at the carbon bearing the chlorine atom in this compound can be simulated. Computational methods are used to locate the geometry and energy of the transition state for this process. pressbooks.pub This involves finding a first-order saddle point on the PES, a structure that is a minimum in all vibrational modes except for the one corresponding to the reaction coordinate. sumitomo-chem.co.jp The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate according to transition state theory. solubilityofthings.com

Table 3: Calculated Energy Profile for a Hypothetical SN2 Reaction of this compound This table presents a hypothetical energy profile for the reaction of trans-2-chloroindan-1-ol with a hydroxide nucleophile.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + OH⁻ | 0.0 |

| Transition State | [HO···C₅H₈(OH)···Cl]⁻ | +22.5 |

| Products | Indan-1,2-diol + Cl⁻ | -15.0 |

| Activation Energy (Forward) | Transition State - Reactants | +22.5 |

Note: Data is for illustrative purposes and represents typical results from DFT calculations in a solvent model.

Prediction of Spectroscopic Parameters and Chiral Properties

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to confirm molecular structures. nih.govuliege.be Quantum chemical calculations can accurately forecast various spectroscopic parameters. For example, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the second derivatives of energy with respect to atomic coordinates. lakeheadu.ca

Because this compound is a chiral molecule, it possesses unique chiroptical properties. Computational methods can predict these properties, such as vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectra. mdpi.com The prediction of VCD spectra is particularly powerful for determining the absolute configuration of a chiral molecule. mdpi.com By calculating the theoretical VCD spectrum for a specific enantiomer (e.g., (1R, 2S)-2-chloroindan-1-ol) and comparing it to the experimentally measured spectrum, one can unambiguously assign the absolute stereochemistry of the synthesized compound. rsc.org

Table 4: Comparison of Hypothetical Calculated and Experimental Vibrational Frequencies This table illustrates how calculated vibrational frequencies for key functional groups in this compound can be compared to experimental IR data for structural validation. A scaling factor is often applied to calculated frequencies to improve agreement with experiment.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3810 | 3658 | 3605 |

| Aromatic C-H Stretch | 3195 | 3067 | 3070 |

| Aliphatic C-H Stretch | 3050 | 2928 | 2930 |

| C-Cl Stretch | 715 | 686 | 690 |

Note: Data is for illustrative purposes. A hypothetical scaling factor of 0.96 was applied.

2-chloroindan-1-ol As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Chiral Aminoindanol Derivatives

2-Chloroindan-1-ol, especially in its trans isomeric form, plays a significant role as a precursor in the synthesis of chiral aminoindanol derivatives, which are themselves crucial chiral auxiliaries and ligands. One established route involves the Ritter reaction where trans-2-haloindan-1-ols, including trans-2-chloroindan-1-ol, react with nitriles. This process yields trans-amide derivatives, which can subsequently undergo ring closure to form cis-oxazoline intermediates. Hydrolysis of these oxazolines then furnishes cis-1-aminoindan-2-ol. google.com

Another synthetic strategy involves the reaction of trans-2-bromoindan-1-ol with ammonia. This reaction is believed to proceed via an indene oxide intermediate, leading to trans-1-aminoindan-2-ol. Further derivatization, such as benzoylation followed by treatment with thionyl chloride to form an oxazoline, and subsequent hydrolysis, can yield racemic cis-1-aminoindan-2-ol. nih.gov The resulting enantiomerically pure cis-1-aminoindan-2-ol is a highly sought-after chiral building block due to its rigid cyclic structure. mdpi.combiosynth.com

Data Table 1: this compound as a Precursor for Chiral Aminoindanol Derivatives

| Starting Material/Intermediate | Reaction Type/Conditions | Product(s) | Key Transformation | Chirality Control/Outcome | References |

| trans-2-Chloroindan-1-ol | Ritter Reaction with nitriles, followed by ring closure & hydrolysis | cis-1-Aminoindan-2-ol | Amide formation, oxazoline cyclization, hydrolysis | Leads to cis-aminoindanol | google.com |

| trans-2-Bromoindan-1-ol | Reaction with ammonia, benzoylation, thionyl chloride, hydrolysis | Racemic cis-1-aminoindan-2-ol | Amino group introduction, oxazoline formation | Racemic product obtained | nih.gov |

| (1R,2S)-(+)-cis-1-amino-2-indanol | N/A (Product itself) | N/A | Building block for ligands | Enantiomerically pure | biosynth.comorgsyn.org |

Role in the Development of Indanol-Based Ligands and Catalysts in Asymmetric Synthesis

Chiral aminoindanol derivatives, readily synthesized from precursors like this compound, are pivotal in the field of asymmetric synthesis. The inherent rigidity of the cis-1-amino-2-indanol skeleton makes it an ideal structural component for various ligands and catalysts. nih.govmdpi.com

These aminoindanol derivatives are key moieties in the construction of BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) ligands, which are widely employed in asymmetric catalysis for a broad range of transformations. nih.govmdpi.com Furthermore, oxazaborolidine catalysts derived from cis-1-amino-2-indanol have demonstrated superior efficiency in the enantioselective reduction of carbonyl compounds when compared to catalysts based on other chiral 1-amino-2-alcohols. mdpi.com

Beyond their role as ligands, these compounds also serve as effective chiral auxiliaries in various asymmetric reactions, including diastereoselective enolate alkylation and diastereoselective reduction processes. mdpi.com Specific applications include the development of ligands for oxazaborolidine-mediated reductions of α-chloroacetophenone, and auxiliaries designed for asymmetric reductions of α-keto esters, asymmetric Diels-Alder reactions, and asymmetric aldol reactions. nih.gov Chiral bis(oxazoline) ligands synthesized from enantiopure cis-1-amino-2-indanol have been successfully utilized in catalytic asymmetric Diels-Alder reactions, and Py-box ligands have been developed for asymmetric cyclopropanations. nih.govorgsyn.org Notably, (1S,2R)-(-)-cis-1-Amino-2-indanol is recognized not only as a chiral ligand in asymmetric synthesis but also as a crucial precursor in the synthesis of the HIV protease inhibitor, Indinavir. biosynth.com

Data Table 2: Role of Aminoindanol Derivatives in Asymmetric Synthesis

| Aminoindanol Derivative | Ligand/Catalyst Type | Application in Asymmetric Synthesis | Key Features/Advantages | References |

| cis-1-Amino-2-indanol | BOX, PyBOX ligands | Asymmetric catalysis | Rigid cyclic skeleton, high selectivity | nih.govmdpi.com |

| cis-1-Amino-2-indanol | Oxazaborolidine catalysts | Enantioselective reduction of carbonyl compounds | More efficient than other chiral 1-amino-2-alcohols | mdpi.com |

| cis-1-Amino-2-indanol | Chiral auxiliaries | Diastereoselective enolate alkylation, diastereoselective reduction | Induces stereoselectivity in transformations | mdpi.com |

| cis-1-Amino-2-indanol derivatives | Various ligands/auxiliaries | Asymmetric reductions, Diels-Alder, aldol reactions | Versatile applications in stereoselective synthesis | nih.gov |

| (1S,2R)-(-)-cis-1-Amino-2-indanol | Chiral ligand | Synthesis of Indinavir, general asymmetric synthesis | Precursor for pharmaceuticals, chiral control | biosynth.com |

| (1R,2S)-(+)-cis-1-amino-2-indanol | Bisoxazoline ligands | Asymmetric Diels-Alder reactions | Synthesis of specific chiral ligands | orgsyn.org |

Pathways to Other Indane and Indanone Scaffolds

While direct and extensively documented pathways from this compound to a wide array of indanone scaffolds are less prevalent in the reviewed literature, its structural features and known transformations suggest potential routes. The compound "chloroindan" in general has been noted as a precursor in the synthesis of 1-Indanecarboxylic acid and 1,2-Indanedione, indicating that the chloroindan framework can be functionalized to yield various indane derivatives. chemdad.com

This compound itself can undergo transformations such as the Ritter reaction, yielding amide derivatives that serve as intermediates for further synthetic elaborations. google.com General methods for the synthesis of 1-indanones often involve intramolecular Friedel-Crafts acylation of phenylpropionic acid derivatives or the cyclization of unsaturated ketones. beilstein-journals.orgnih.gov Although this compound may not be a direct starting material for these common routes, its hydroxyl and chloro functionalities offer potential handles for chemical modification. For instance, dehalogenation or oxidation reactions could lead to different indane or indanone structures.

Furthermore, related chlorinated indane derivatives, such as 5-chloroindan-1-one, have been utilized in the synthesis of other indane compounds, such as 1-Hydroperoxy-2-methylindane, underscoring the utility of halogenated indanes as starting points for diverse indane structures. amazonaws.com These examples highlight the potential for this compound to be transformed into various indane and indanone scaffolds through strategic chemical manipulations.

Data Table 3: Pathways to Other Indane and Indanone Scaffolds

| Starting Material/Precursor | Transformation/Reaction | Product Scaffold/Derivative | Notes/Significance | References |

| Chloroindan (general) | Various functionalizations | 1-Indanecarboxylic acid, 1,2-Indanedione | Indicates potential for chloroindan functionalization | chemdad.com |

| This compound | Ritter Reaction | Amide derivatives | Intermediates for further synthetic modifications | google.com |

| 5-Chloroindan-1-one | Synthetic transformation | 1-Hydroperoxy-2-methylindane | Example of using related chlorinated indanones | amazonaws.com |

| Phenylpropionic acid derivatives | Intramolecular Friedel-Crafts acylation | 1-Indanones | Common route to indanone core structures | beilstein-journals.orgnih.gov |

| Unsaturated ketones | Cyclization reactions | 1-Indanones | Alternative route to indanone core structures | beilstein-journals.orgnih.gov |

Compound List:

this compound

Chiral aminoindanol derivatives

cis-1-Amino-2-indanol

BOX ligands

PyBOX ligands

Oxazaborolidine catalysts

Indinavir

Bisoxazoline ligands

(1R,2S)-(+)-cis-1-amino-2-indanol

(1S,2R)-(-)-cis-1-Amino-2-indanol

1-Indanecarboxylic acid

1,2-Indanedione

5-Chloroindan-1-one

1-Hydroperoxy-2-methylindane

1-Indanone

trans-2-Bromoindan-1-ol

Indene oxide

trans-1-Aminoindan-2-ol

trans-amide derivatives

cis-oxazoline derivatives

α-chloroacetophenone

α-keto esters

Phenylpropionic acid derivatives

Unsaturated ketones

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.